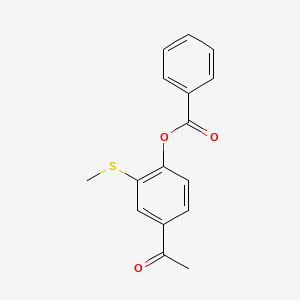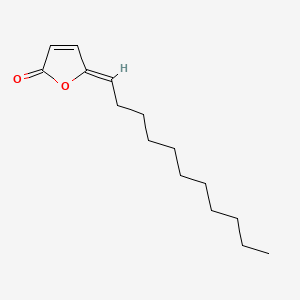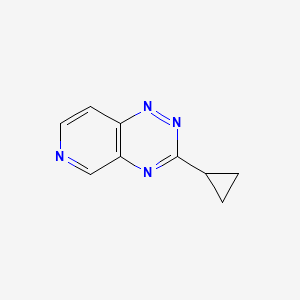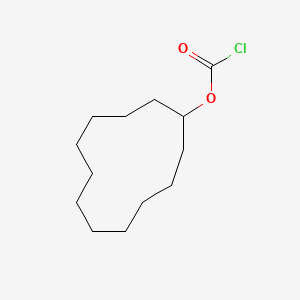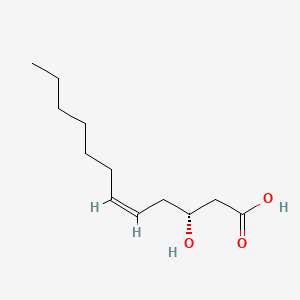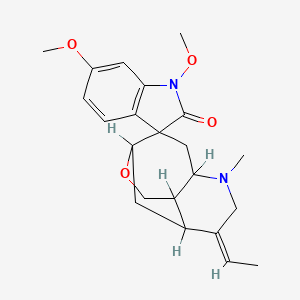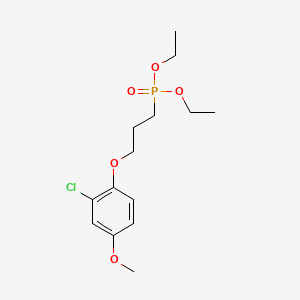
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester is a chemical compound with the molecular formula C14H22ClO5P. It consists of 22 hydrogen atoms, 14 carbon atoms, 5 oxygen atoms, 1 phosphorus atom, and 1 chlorine atom . This compound is part of the phosphonic acid ester family, which is known for its diverse applications in various fields such as agriculture, medicine, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester typically involves the reaction of 3-(2-chloro-4-methoxyphenoxy)propyl alcohol with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenoxypropyl compounds .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphonic acid esters and related compounds.
Biology: This compound can be used in the study of enzyme inhibition and as a potential lead compound for the development of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester: This compound has a similar structure but with a longer carbon chain.
Phosphonic acid, [7-(2-chloro-4-methoxyphenoxy)heptyl]-, diethyl ester: This compound also has a similar structure but with an even longer carbon chain.
Uniqueness
Phosphonic acid, (3-(2-chloro-4-methoxyphenoxy)propyl)-, diethyl ester is unique due to its specific molecular structure, which allows it to interact with particular enzymes and biological pathways. Its shorter carbon chain compared to similar compounds may result in different physical and chemical properties, such as solubility and reactivity, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
89210-90-2 |
|---|---|
Molekularformel |
C14H22ClO5P |
Molekulargewicht |
336.75 g/mol |
IUPAC-Name |
2-chloro-1-(3-diethoxyphosphorylpropoxy)-4-methoxybenzene |
InChI |
InChI=1S/C14H22ClO5P/c1-4-19-21(16,20-5-2)10-6-9-18-14-8-7-12(17-3)11-13(14)15/h7-8,11H,4-6,9-10H2,1-3H3 |
InChI-Schlüssel |
WDTUXIPXTSGROZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCOC1=C(C=C(C=C1)OC)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


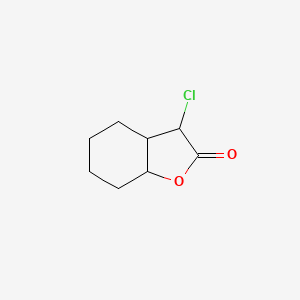

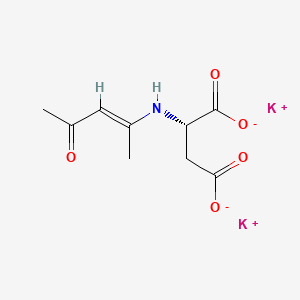
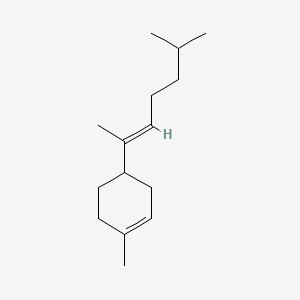
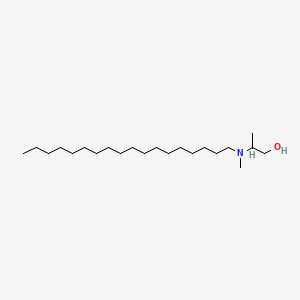

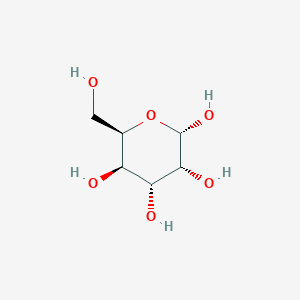
![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
